molecular formula C18H17NO4S B2818969 3-((4-ethoxyphenyl)sulfonyl)-1-methylquinolin-4(1H)-one CAS No. 899215-08-8

3-((4-ethoxyphenyl)sulfonyl)-1-methylquinolin-4(1H)-one

Cat. No. B2818969
CAS RN: 899215-08-8
M. Wt: 343.4
InChI Key: WWMGXTOHRRHODG-UHFFFAOYSA-N
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Description

3-((4-ethoxyphenyl)sulfonyl)-1-methylquinolin-4(1H)-one, also known as EMQ, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. EMQ is a quinoline derivative that possesses a sulfonamide group, which makes it a versatile compound for use in different chemical reactions.

Scientific Research Applications

Synthesis and Characterization

Synthetic Approaches and Characterization

Various studies have focused on the synthesis and characterization of quinoline derivatives. For instance, the cyclization of methyl 2-{(2-{methyl[2-(methoxycarbonyl)phenyl]amino}-2-oxoethyl)sulfonylamino}benzoate leads to 2-substituted anilides of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid, demonstrating the versatility of synthetic methods in generating complex quinoline structures (Ukrainets et al., 2014).

Nonlinear Optical Properties

Quinoline derivatives have been synthesized and characterized for their nonlinear optical properties, indicating potential applications in optical limiting. The study highlights the synthesis of 2-[(E)-2-(4-ethoxyphenyl)ethenyl]-1-methylquinolinium 4-substituted benzenesulfonate compounds and their promising optical limiting applications (Ruanwas et al., 2010).

Chemical Properties and Applications

Chemical Reactivity and Applications

Research has explored the chemical reactivity of quinoline derivatives for synthesizing various compounds. For example, the use of 3-methyl-1-sulfonic acid imidazolium hydrogen sulfate as a catalyst for synthesizing polyhydroquinoline derivatives showcases the compound's utility in organic synthesis and potential pharmaceutical applications (Khaligh, 2014).

Advanced Materials Development

The synthesis and study of quinoline derivatives extend to materials science, where their unique properties are harnessed for developing new materials. For instance, the investigation of electron transport materials based on quinoline derivatives for use in phosphorescent organic light-emitting diodes (PhOLEDs) demonstrates their potential in electronic and photonic applications (Jeon, Earmme, & Jenekhe, 2014).

properties

IUPAC Name

3-(4-ethoxyphenyl)sulfonyl-1-methylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4S/c1-3-23-13-8-10-14(11-9-13)24(21,22)17-12-19(2)16-7-5-4-6-15(16)18(17)20/h4-12H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWMGXTOHRRHODG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC=CC=C3C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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